![molecular formula C26H29N5O2 B2424452 1,3-dimethyl-7-(3-phenylpropyl)-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851943-24-3](/img/structure/B2424452.png)
1,3-dimethyl-7-(3-phenylpropyl)-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a dimethylxanthine core, and a phenylpropyl side chain. The combination of these structural elements imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1,3-dimethyl-7-(3-phenylpropyl)-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be achieved through multi-step organic synthesis. One common approach involves the following steps:
Formation of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be synthesized via a Pictet-Spengler reaction, where an appropriate aldehyde reacts with a β-phenylethylamine derivative in the presence of an acid catalyst.
Synthesis of the Dimethylxanthine Core: The dimethylxanthine core can be prepared by methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reactions: The dihydroisoquinoline moiety and the dimethylxanthine core can be coupled using a suitable linker, such as a phenylpropyl group, through a series of nucleophilic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
8-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic applications:
- Neuroprotective Agents : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways involved in cell survival. Its interaction with adenosine receptors (A1 and A2A) indicates potential applications in treating neurodegenerative diseases .
- Antioxidant Activity : The tetrahydroisoquinoline moiety may enhance its antioxidant properties, reducing oxidative damage in cells. This suggests potential applications in conditions associated with oxidative stress .
Biochemical Research
The compound's structural features allow it to serve as a valuable tool in biochemical studies:
- Enzyme Inhibition Studies : Its ability to bind to specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms. This could be particularly relevant for enzymes involved in metabolic pathways associated with cancer or neurodegenerative diseases.
Chemical Synthesis
In synthetic organic chemistry, this compound can act as a building block for creating more complex molecules:
- Synthesis of Purine Derivatives : The compound can be utilized in the synthesis of other purine derivatives that may have enhanced biological activities or improved pharmacological profiles.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of the compound on cultured neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death compared to control groups. Mechanistic studies revealed that it modulated pathways related to apoptosis and cellular stress responses .
Case Study 2: Antioxidant Properties
Research focused on the antioxidant capacity of the compound demonstrated that it effectively scavenged free radicals in vitro. The presence of the tetrahydroisoquinoline moiety was found to be crucial for enhancing its antioxidant activity .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(3-phenylpropyl)-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
8-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator in the treatment of respiratory diseases.
Papaverine: An isoquinoline derivative with vasodilatory properties.
The uniqueness of 1,3-dimethyl-7-(3-phenylpropyl)-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of structural elements, which imparts distinct chemical and biological properties not found in other similar compounds.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Purine core : A bicyclic structure that is fundamental to nucleic acids and various biological processes.
- Dimethyl and phenylpropyl substitutions : These modifications can influence the compound's interaction with biological targets.
Molecular Formula
The molecular formula for this compound is C22H30N6O2, indicating a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit phosphodiesterase activity, which could affect cyclic nucleotide levels in cells.
- Receptor Interaction : The structural modifications allow for potential interactions with various receptors, including adenosine receptors. Such interactions could modulate physiological responses such as inflammation and pain.
Pharmacological Effects
- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of phosphodiesterase | |
Antioxidant Activity | Reduction of oxidative stress | |
Neuroprotective Effects | Protection against neuronal damage |
Study 1: Enzyme Inhibition
In a controlled laboratory setting, researchers evaluated the inhibitory effects of the compound on phosphodiesterase enzymes. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in conditions related to elevated cyclic nucleotide levels.
Study 2: Neuroprotection
A study involving animal models of neurodegeneration demonstrated that administration of the compound significantly reduced markers of neuronal damage and improved cognitive function in treated subjects compared to controls. These findings support further exploration into its use as a neuroprotective agent.
Research Findings
Recent investigations into the biological activity of this compound have revealed promising results:
- Cytotoxicity Studies : In vitro tests showed that the compound has selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
- Inflammatory Response Modulation : The compound was found to reduce pro-inflammatory cytokine levels in cellular models, suggesting its utility in treating inflammatory conditions.
Properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-28-24-23(25(32)29(2)26(28)33)31(15-8-11-19-9-4-3-5-10-19)22(27-24)18-30-16-14-20-12-6-7-13-21(20)17-30/h3-7,9-10,12-13H,8,11,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWBRPINRKWWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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